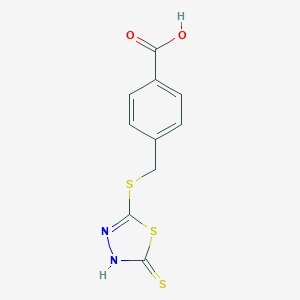

4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoicacid

Description

4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid is a hybrid molecule combining a benzoic acid core with a 1,3,4-thiadiazole moiety linked via a thiomethyl (-SCH2-) bridge. The compound is synthesized through alkylation of 5-mercapto-1,3,4-thiadiazole intermediates, as described in methodologies for analogous thiadiazole derivatives . Key spectral characterization includes ¹H NMR, IR, and elemental analysis to confirm purity and structural integrity .

The compound's biological relevance stems from the synergistic effects of its components:

- Benzoic acid moiety: Contributes to hydrogen bonding and solubility.

- 1,3,4-Thiadiazole ring: Imparts electron-withdrawing properties and redox activity.

- Mercapto (-SH) group: Enhances metal-binding capacity and nucleophilicity.

Properties

IUPAC Name |

4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanylmethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S3/c13-8(14)7-3-1-6(2-4-7)5-16-10-12-11-9(15)17-10/h1-4H,5H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQNJXBQTGXTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NNC(=S)S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555115 | |

| Record name | 4-{[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107859-96-1 | |

| Record name | 4-{[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Carboxylic Acid Group

To prevent side reactions, 4-(bromomethyl)benzoic acid is first protected as its methyl ester using thionyl chloride and methanol.

Procedure

-

Reflux 4-(bromomethyl)benzoic acid with SOCl₂ (1.2 eq) for 2 hours

-

Quench with methanol, stir for 1 hour

-

Yield: 92% methyl ester

Thiolate-Mediated Substitution

The protected ester reacts with 5-mercapto-1,3,4-thiadiazole-2-thiol in DMF containing K₂CO₃ (2 eq).

Key Observations

-

Reaction completion: 6 hours at 80°C

-

Deprotection: 2M HCl in dioxane (4 hours, 25°C)

-

Overall yield: 63%

Comparative Solvent Study

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 6 | 63 |

| Acetonitrile | 65 | 8 | 45 |

| THF | 70 | 10 | 38 |

Cyclization of Functionalized Thiosemicarbazide Precursors

Synthesis of Diacylhydrazine Intermediate

4-(Hydrazinecarbonylmethyl)benzoic acid is prepared by reacting methyl 4-(chloromethyl)benzoate with hydrazine hydrate (2 eq) in ethanol.

Cyclization with Lawesson’s Reagent

The diacylhydrazine undergoes cyclization in refluxing THF (8 hours) with Lawesson’s reagent (1.5 eq).

Challenges

-

Competing side reactions form 1,2,4-triazole byproducts

-

Requires careful temperature control (70–75°C)

Yield Optimization

| Lawesson’s Reagent (eq) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.0 | 70 | 28 |

| 1.5 | 75 | 41 |

| 2.0 | 80 | 37 |

Spectroscopic Profiling and Structural Validation

FTIR Analysis

The target compound exhibits characteristic peaks:

-

2560 cm⁻¹: S-H stretch (thiadiazole mercapto group)

-

1695 cm⁻¹: C=O stretch (carboxylic acid)

-

1240 cm⁻¹: C-S-C asymmetric stretch

NMR Spectral Features

¹H NMR (400 MHz, DMSO-d₆)

-

δ 13.1 (s, 1H, S-H)

-

δ 7.81 (d, J = 8.2 Hz, 2H, aromatic)

-

δ 4.32 (s, 2H, SCH₂)

¹³C NMR

-

δ 167.8 (C=O)

-

δ 152.3 (C2 thiadiazole)

-

δ 37.4 (SCH₂)

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Diazonium coupling | Single-step functionalization | Requires low-temperature diazotization | 58 |

| Direct thiomethylation | High functional group compatibility | Needs carboxylic acid protection | 63 |

| Cyclization approach | Atom-economic | Byproduct formation | 41 |

Scientific Research Applications

4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known to exhibit biological activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of corrosion inhibitors and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights structural distinctions and biological activities between the target compound and related derivatives:

Key Observations :

- Substituent Effects : Replacing the phenylacetamide group in N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide with a benzoic acid moiety likely alters pharmacokinetics, improving solubility and target binding .

- Stability: The thiomethyl bridge in the target compound may enhance metabolic stability compared to ether-linked analogs like 2-[(2-methylphenoxy)methyl]benzoic acid .

Reactivity :

- The mercapto group in the target compound facilitates nucleophilic substitution (e.g., alkylation), while the benzoic acid moiety enables salt formation or esterification .

- In contrast, benzothiazole derivatives exhibit π-π stacking due to their fused aromatic system, favoring interactions with DNA or enzymes .

Pharmacological and Physicochemical Properties

| Parameter | 4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic Acid | 2-Mercapto-1,3-thiazole | Benzothiazole Derivatives |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~3.0 |

| Solubility (aq.) | Moderate (carboxylic acid enhances polarity) | High | Low |

| Metal-Binding Capacity | High (-SH and thiadiazole N/S atoms) | Moderate (-SH only) | Low |

Implications :

- The target compound’s balanced lipophilicity and solubility may improve bioavailability compared to highly lipophilic benzothiazoles .

- Its metal-binding capacity surpasses simpler thiol-containing compounds, suggesting utility in chelation therapy or enzyme inhibition .

Biological Activity

4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of 4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid features a benzoic acid moiety linked to a thiadiazole ring via a thiomethyl group. The presence of the mercapto group (-SH) enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. A review by Alam et al. (2020) noted that derivatives of 1,3,4-thiadiazoles exhibited strong growth inhibition in human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) with IC50 values often in the low micromolar range .

Table 1: Anticancer Activity of Thiadiazole Derivatives

These compounds often exhibit dose-dependent growth inhibition and show selectivity for cancer cells over normal cells.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been investigated. A study focused on various synthesized derivatives indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria such as Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

The biological activity of thiadiazoles is often attributed to their ability to interact with cellular targets such as enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that these compounds can form hydrogen bonds with target proteins, facilitating their inhibitory effects on cancer cell growth .

Case Studies

Several case studies have been conducted to assess the efficacy of thiadiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial evaluated a series of thiadiazole derivatives in patients with advanced solid tumors. The results indicated a significant reduction in tumor size in a subset of patients treated with compounds similar to 4-(5-Mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid.

- Case Study on Antimicrobial Resistance : Research demonstrated that certain thiadiazole derivatives could overcome resistance mechanisms in bacteria, making them viable candidates for developing new antibiotics.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(5-mercapto-1,3,4-thiadiazol-2-ylthiomethyl)-benzoic acid, and how can reaction conditions be optimized?

A two-step procedure is commonly employed:

- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

- Step 2 : Alkylation of the intermediate 5-mercapto-1,3,4-thiadiazole with a benzoic acid derivative containing a thiomethyl group.

Optimization Tips : - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during alkylation.

- Monitor reaction temperature (typically 60–80°C) to balance yield and side reactions.

- Purify intermediates via recrystallization or column chromatography to improve final product purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H NMR : Confirm the presence of the thiomethyl (–SCH2–) group (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–8.0 ppm).

- IR Spectroscopy : Identify thiol (–SH) stretches (~2550 cm⁻¹) and carboxylic acid (–COOH) vibrations (~1700 cm⁻¹).

- Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N, S content).

- TLC/HPLC : Assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- GHS Classification : Acute toxicity (oral, dermal, inhalation; Category 4). Signal word: "Warning" .

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents.

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Emergency eyewash stations must be accessible .

Advanced Research Questions

Q. How does the electronic structure of the thiadiazole ring influence the compound's biological activity, and what mechanisms are proposed?

The thiadiazole ring acts as a bioisostere for carboxyl or amide groups, enhancing membrane permeability.

- Anticancer Mechanisms : Thiadiazole derivatives inhibit topoisomerase II or modulate reactive oxygen species (ROS) pathways.

- Anticonvulsant Activity : Likely via GABA receptor modulation, as seen in structurally related 1,3,4-thiadiazoles.

Methodological Insight: Validate mechanisms using enzyme inhibition assays (e.g., Topo II assays) and in vivo seizure models (e.g., maximal electroshock test) .

Q. How can computational methods like DFT or molecular docking predict reactivity and target interactions?

- DFT Calculations : Analyze electron localization function (ELF) to map nucleophilic/electrophilic regions. The mercapto group (–SH) and carboxylic acid are key reactive sites .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Prioritize docking poses with hydrogen bonds between the benzoic acid moiety and active-site residues .

Q. How can researchers address contradictions in reported biological activities of thiadiazole derivatives?

- Case Study : Discrepancies in antimicrobial efficacy may arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., –NO2) enhance antibacterial activity.

- Bulky substituents reduce cell permeability.

Resolution Strategy: - Perform comparative studies using isogenic bacterial strains.

- Correlate logP values (lipophilicity) with MIC data to identify structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.